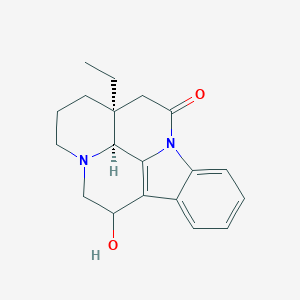
6-Hydroxyeburamonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyvinburnine is a chemical compound with the molecular formula C19H22N2O2 and a molar mass of 310.39 g/mol It is a derivative of vinburnine, a compound known for its pharmacological properties
Vorbereitungsmethoden
The synthesis of 6-Hydroxyvinburnine involves several steps. One common method includes the hydroxylation of vinburnine. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired hydroxylation. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
6-Hydroxyvinburnine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Hydroxyvinburnine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-Hydroxyvinburnine involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating neurotransmitter levels, inhibiting specific enzymes, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyvinburnine can be compared with other similar compounds, such as:
Vinburnine: The parent compound from which 6-Hydroxyvinburnine is derived.
6-Hydroxybenzofuran: Another hydroxylated compound with similar chemical properties.
6-Hydroxygenistein: A compound with similar hydroxylation but different biological activities.
The uniqueness of 6-Hydroxyvinburnine lies in its specific hydroxylation pattern and its resulting pharmacological properties .
Eigenschaften
CAS-Nummer |
101242-46-0 |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1 |
InChI-Schlüssel |
ORAIZAYDRXAALB-BRQZFJGMSA-N |
SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Kanonische SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Synonyme |
6-hydroxyeburamonine 6-hydroxyvinburnine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















